2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide
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Overview
Description
2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzyl group, an ethynyl-substituted phenyl ring, and a cyanomethyl group attached to an acetamide backbone, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide typically involves the following steps:
Formation of the Benzyl(3-ethynylphenyl)amine Intermediate: This step involves the reaction of benzylamine with 3-ethynylbenzaldehyde under reductive amination conditions. Common reagents include sodium triacetoxyborohydride or hydrogenation over palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The nitrile group can be reduced to an amine using hydrogenation over a nickel catalyst or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogenation over nickel, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Carbonyl compounds
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[(3-ethynylphenyl)amino]acetamide: Similar structure but lacks the cyanomethyl group.
N-benzyl-2-cyanoacetamide: Similar structure but lacks the ethynyl-substituted phenyl ring.
Uniqueness
2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group, cyanomethyl group, and benzylamine moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(N-benzyl-3-ethynylanilino)-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-16-9-6-10-18(13-16)22(15-19(23)21-12-11-20)14-17-7-4-3-5-8-17/h1,3-10,13H,12,14-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWAQMNODHDUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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